Diethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Diethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate is an organic compound that belongs to the class of phosphonates This compound is characterized by the presence of a benzylamino group, a furan ring, and an oxazole ring, making it a complex and multifunctional molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine and an appropriate leaving group.
Attachment of the Furan Ring: The furan ring can be incorporated through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated oxazole intermediate.
Phosphonate Ester Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
Diethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the phosphonate group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [5-(benzylamino)-2-(2-phenylvinyl)-1,3-oxazol-4-yl]phosphonate
- Diethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate
Uniqueness
Diethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C18H21N2O5P |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-benzyl-4-diethoxyphosphoryl-2-(furan-2-yl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H21N2O5P/c1-3-23-26(21,24-4-2)18-17(19-13-14-9-6-5-7-10-14)25-16(20-18)15-11-8-12-22-15/h5-12,19H,3-4,13H2,1-2H3 |
InChI Key |
ZYCRGJMIOABCQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CO2)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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